molecular formula C15H26N2O6 B13843286 Des-2,4-Dihydroxy Pantothenic Acid

Des-2,4-Dihydroxy Pantothenic Acid

Cat. No.: B13843286
M. Wt: 330.38 g/mol
InChI Key: VKBAMKZZEZTJLI-LBPRGKRZSA-N
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Description

Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .

Chemical Reactions Analysis

Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .

Comparison with Similar Compounds

  • Pantothenic Acid (Vitamin B5)
  • Pantetheine
  • Coenzyme A

Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid

InChI

InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1

InChI Key

VKBAMKZZEZTJLI-LBPRGKRZSA-N

Isomeric SMILES

CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C

Canonical SMILES

CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C

Origin of Product

United States

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